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Compound of Interest

Compound Name:
4-Bromo-3-Methoxyphenylboronic

Acid

Cat. No.: B595319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Bromo-3-Methoxyphenylboronic Acid (CAS Number: 1256345-59-1), a valuable

building block in organic synthesis. Due to the limited availability of published experimental

spectra for this specific compound, this document outlines the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical

structure and comparison with analogous compounds. Detailed experimental protocols for

acquiring such spectra are also provided.

Core Data Presentation
The following tables summarize the anticipated spectroscopic data for 4-Bromo-3-
Methoxyphenylboronic Acid.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 d 1H Ar-H

~7.2 d 1H Ar-H

~7.0 dd 1H Ar-H

~5.0-6.0 br s 2H B(OH)₂

~3.9 s 3H OCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~157 Ar-C-OCH₃

~135 Ar-C-H

~130 (broad) Ar-C-B(OH)₂

~125 Ar-C-H

~115 Ar-C-Br

~110 Ar-C-H

~56 OCH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad, Strong
O-H stretch (boronic acid

dimer)

3050-3000 Medium Ar C-H stretch

2950-2850 Medium Aliphatic C-H stretch (OCH₃)

~1600, ~1480 Medium to Strong Ar C=C stretch

~1250 Strong C-O stretch (aryl ether)

~1050 Strong B-O stretch

~800 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

230/232
[M]+ (Molecular ion peak with characteristic 1:1

isotopic pattern for Bromine)

212/214 [M-H₂O]+

185/187 [M-B(OH)₂]+

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3-
Methoxyphenylboronic Acid in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-

d₆ or CDCl₃. Boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which

may lead to complex NMR spectra. Using a solvent that can disrupt hydrogen bonding, like

DMSO-d₆, is often advantageous. Transfer the solution to a 5 mm NMR tube.[1]

¹H NMR Acquisition:
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Instrument: 400 MHz or higher field NMR spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal

standard.[1]

¹³C NMR Acquisition:

Instrument: A 100 MHz or higher field NMR spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal

standard.[1]

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 4-
Bromo-3-Methoxyphenylboronic Acid powder directly onto the ATR crystal. Apply

pressure using the instrument's pressure arm to ensure good contact between the sample

and the crystal.[1]

IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.[1]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

Mass Spectrum Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer equipped with an ESI source.

Ionization Mode: Positive or negative ion mode can be used, though positive mode is

common for observing the molecular ion.

Infusion: The sample solution can be directly infused into the mass spectrometer or

introduced via a liquid chromatography (LC) system.

Mass Range: m/z 50-500.
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Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and

the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like 4-Bromo-3-Methoxyphenylboronic Acid.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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